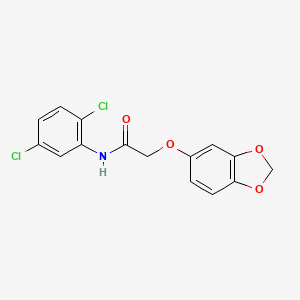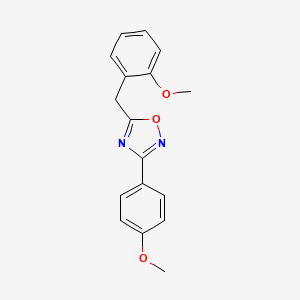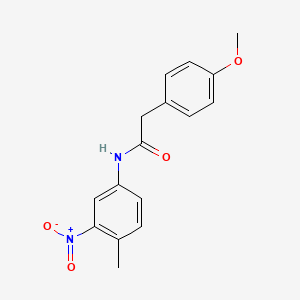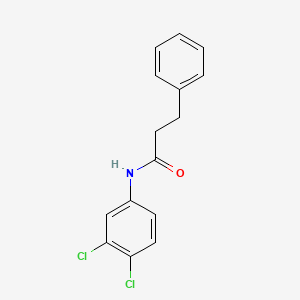![molecular formula C11H11FN2O3S B5865122 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole, also known as FMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMI is a sulfonamide derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been found to bind to and inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce cell death in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy drugs. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in cells. In microbiology, this compound has been found to have broad-spectrum antimicrobial activity against bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has also been found to have low toxicity in cells, making it a relatively safe compound to use in lab experiments. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which can be a limitation for some labs. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research and development of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound has also been investigated as a potential tool for the study of epigenetics and gene regulation. Additionally, this compound has been studied for its potential use in materials science, including the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves a series of chemical reactions, starting with the reaction of 4-fluoro-2-methoxyaniline with chlorosulfonic acid to form 4-fluoro-2-methoxyphenylsulfonyl chloride. This intermediate is then reacted with 2-methylimidazole to produce this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been investigated for its potential use as a building block for the synthesis of new materials.
特性
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEFJWPMTBFKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)

![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)


![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)


